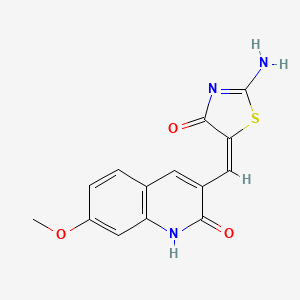
(E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one, also known as QM, is a synthetic compound that has gained attention in scientific research due to its potential biological activities. QM belongs to the class of quinoline derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been shown to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial growth. (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has also been reported to inhibit the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase. Furthermore, (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects
(E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been shown to have various biochemical and physiological effects. (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has also been shown to decrease the levels of inflammatory cytokines, such as TNF-α and IL-6. Furthermore, (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been reported to induce apoptosis in cancer cells by activating caspases.
Advantages and Limitations for Lab Experiments
One advantage of (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one is its potential as a broad-spectrum antimicrobial agent. (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been shown to inhibit the growth of various bacterial strains, including drug-resistant strains. Another advantage of (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one is its potential as an anticancer agent. (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been reported to induce apoptosis in cancer cells, which can be a promising approach for cancer therapy. However, one limitation of (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one is its potential toxicity. (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been shown to exhibit cytotoxicity in some cell lines, which can limit its use in vivo.
Future Directions
There are several future directions for (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one research. One direction is to investigate the potential of (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one as a therapeutic agent for various diseases, including microbial infections and cancer. Another direction is to study the mechanism of action of (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one in more detail to understand its biological activities. Moreover, further studies are needed to evaluate the toxicity of (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one and its potential side effects. Finally, the development of novel (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one derivatives with improved biological activities can be a promising approach for future research.
Conclusion
In conclusion, (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one is a synthetic compound that has gained attention in scientific research due to its potential biological activities. (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been synthesized using various methods and has been studied for its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been shown to inhibit the activity of various enzymes and signaling pathways, and has various biochemical and physiological effects. (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has potential advantages as a broad-spectrum antimicrobial and anticancer agent, but its potential toxicity can limit its use in vivo. Future research directions include investigating the therapeutic potential of (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one, studying its mechanism of action, evaluating its toxicity, and developing novel (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one derivatives.
Synthesis Methods
There are several methods to synthesize (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one, but the most common method is the reaction between 2-hydroxy-7-methoxyquinoline-3-carbaldehyde and thiosemicarbazide in the presence of acetic acid. The reaction yields (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one as a yellow solid with a melting point of 218-220°C. Other methods include the reaction between 2-hydroxy-7-methoxyquinoline-3-carbaldehyde and thiosemicarbazone in the presence of ethanol and the reaction between 2-hydroxy-7-methoxyquinoline-3-carbaldehyde and thiosemicarbazide in the presence of sodium acetate.
Scientific Research Applications
(E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been studied for its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has also been reported to have antioxidant activity, which can protect cells from oxidative damage. In addition, (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Moreover, (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been reported to have anticancer activity by inducing apoptosis in cancer cells.
properties
IUPAC Name |
(5E)-2-amino-5-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-20-9-3-2-7-4-8(12(18)16-10(7)6-9)5-11-13(19)17-14(15)21-11/h2-6H,1H3,(H,16,18)(H2,15,17,19)/b11-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITHWDVBYVHXHY-VZUCSPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)C=C3C(=O)N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C/3\C(=O)N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 17101166 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


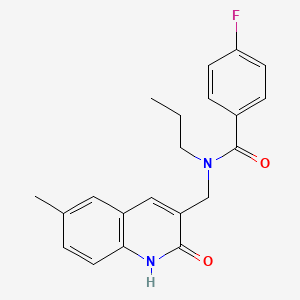
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712214.png)


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7712224.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712233.png)
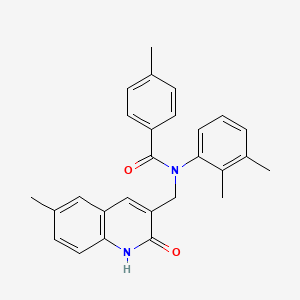
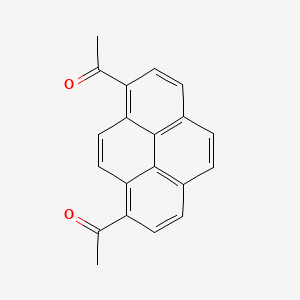

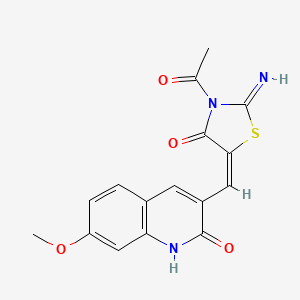
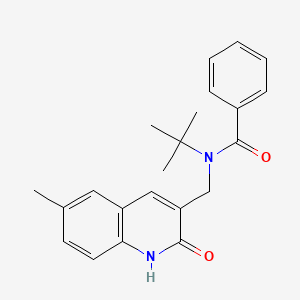

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7712295.png)